molecular formula C14H14BrClN2OS B4672661 2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine

2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine

Cat. No. B4672661
M. Wt: 373.7 g/mol
InChI Key: USUTVNLLSMAXFR-UHFFFAOYSA-N
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Description

2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine varies depending on its application. In anticancer activity, it has been shown to induce apoptosis and inhibit the growth of cancer cells by targeting specific proteins and enzymes. In antifungal and antiviral activity, it has been demonstrated to inhibit the growth and replication of fungi and viruses by interfering with their metabolic processes. In calcium channel blocking activity, it has been found to inhibit the influx of calcium ions into cells, thereby reducing muscle contraction and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine are diverse and depend on its mode of action. In anticancer activity, it has been shown to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. In antifungal and antiviral activity, it has been found to inhibit the synthesis of nucleic acids and proteins in fungi and viruses. In calcium channel blocking activity, it has been demonstrated to reduce the contraction of smooth muscle cells and lower blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine in lab experiments are its high potency, selectivity, and low toxicity. It is also readily available and can be synthesized using simple procedures. However, its limitations include its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also requires further studies to determine its long-term effects and potential side effects.

Future Directions

The future directions for 2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine include its optimization for specific applications, such as the development of new anticancer agents and calcium channel blockers. It also requires further studies to elucidate its mechanism of action and potential side effects. In addition, it can be further explored for its potential as a herbicide and insecticide in agriculture.
Conclusion:
In conclusion, 2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to optimize its potential applications and determine its long-term effects and potential side effects.

Scientific Research Applications

2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, it has been evaluated for its anticancer, antifungal, and antiviral activities. In pharmacology, it has been investigated for its potential as a calcium channel blocker and anti-inflammatory agent. In agriculture, it has been studied for its herbicidal and insecticidal activities.

properties

IUPAC Name

2-[3-(2-bromo-4-chloro-6-methylphenoxy)propylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN2OS/c1-10-8-11(16)9-12(15)13(10)19-6-3-7-20-14-17-4-2-5-18-14/h2,4-5,8-9H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUTVNLLSMAXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCSC2=NC=CC=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Bromo-4-chloro-6-methylphenoxy)propylsulfanyl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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